molecular formula C12H14N2O5 B163977 Methyl 5-morpholino-2-nitrobenzoate CAS No. 134050-75-2

Methyl 5-morpholino-2-nitrobenzoate

Cat. No.: B163977
CAS No.: 134050-75-2
M. Wt: 266.25 g/mol
InChI Key: YQDJPZPKFJXQMS-UHFFFAOYSA-N
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Description

Methyl 5-morpholino-2-nitrobenzoate is an organic compound with the molecular formula C12H14N2O5. It is a derivative of benzoic acid, featuring a morpholine ring and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-morpholino-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by the introduction of the morpholine ring. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reacted with morpholine in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-morpholino-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-morpholino-2-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-morpholino-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-piperidino-2-nitrobenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 5-pyrrolidino-2-nitrobenzoate: Contains a pyrrolidine ring instead of a morpholine ring.

    Methyl 5-azepano-2-nitrobenzoate: Features an azepane ring instead of a morpholine ring.

Uniqueness

Methyl 5-morpholino-2-nitrobenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

methyl 5-morpholin-4-yl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJPZPKFJXQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566519
Record name Methyl 5-(morpholin-4-yl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134050-75-2
Record name Methyl 5-(morpholin-4-yl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.0 g (9.28 mmol) product from Step A and 1.6 mL (18.6 mmol) morpholine in 20 mL DMF was heated to 90° C. for 6 hours. After the mixture had cooled to room temperature, the DMF was stripped off in vacuo. The crude material was then redissolved in methanol and stirred with 20 g Amberlyst-A26® for about 20 minutes. The mixture was then stripped of solvent and used without further purification in the next step. Rf 0.20 in 40% EtOAc/hexane, visualized by UV and visible light.
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2 g
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crude material
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reactant
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